N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide

medicinal chemistry cancer research structure-activity relationship

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS 391867-98-4, molecular formula C₁₂H₇N₃O₄S₂, molecular weight 321.33 g/mol) is a heterocyclic small molecule comprising a 4-nitrothiophen-2-yl substituent at the 4-position of a 1,3-thiazole ring, with a furan-3-carboxamide at the 2-position. The compound falls structurally within the general formulae of US Patent 6,982,279 (Aventis Pharma Deutschland GmbH) claiming arylated furan- and thiophenecarboxamides as Kv1.5 potassium channel blockers for atrial-selective antiarrhythmic therapy.

Molecular Formula C12H7N3O4S2
Molecular Weight 321.33
CAS No. 391867-98-4
Cat. No. B2980120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide
CAS391867-98-4
Molecular FormulaC12H7N3O4S2
Molecular Weight321.33
Structural Identifiers
SMILESC1=COC=C1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4S2/c16-11(7-1-2-19-4-7)14-12-13-9(6-21-12)10-3-8(5-20-10)15(17)18/h1-6H,(H,13,14,16)
InChIKeyWCRNKOAFANTQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS 391867-98-4): Structural and Patent Context for Procurement Evaluation


N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS 391867-98-4, molecular formula C₁₂H₇N₃O₄S₂, molecular weight 321.33 g/mol) is a heterocyclic small molecule comprising a 4-nitrothiophen-2-yl substituent at the 4-position of a 1,3-thiazole ring, with a furan-3-carboxamide at the 2-position . The compound falls structurally within the general formulae of US Patent 6,982,279 (Aventis Pharma Deutschland GmbH) claiming arylated furan- and thiophenecarboxamides as Kv1.5 potassium channel blockers for atrial-selective antiarrhythmic therapy [1]. This scaffold combines three pharmacophoric elements—nitrothiophene, thiazole, and furan-3-carboxamide—whose regiochemical arrangement (furan-3-carboxamide rather than the more common furan-2-carboxamide) has been shown in related anthrafurancarboxamide systems to produce fundamentally different cytotoxicity profiles, DNA-binding behavior, and topoisomerase 1 inhibition compared to the 2-substituted isomer [2]. The compound is commercially available from several suppliers at ≥95% purity .

Why Generic Substitution Fails: Structural Determinants That Distinguish N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide from Superficial Analogs


Compounds within the nitrothiophene-thiazole-carboxamide class cannot be interchanged without altering target pharmacology, because three structural variables independently control biological activity: (i) the regiochemistry of the furan-carboxamide attachment (3- vs 2-position), which is documented to produce divergent cytotoxicity profiles and topoisomerase 1 inhibition mechanisms in related systems [1]; (ii) the identity of the 4-substituent on the thiazole ring, where replacement of 4-nitrothiophen-2-yl with 4-nitrophenyl changes the heteroatom composition (sulfur vs carbon), altering electronic distribution, polarizability, and hydrogen-bonding capacity that govern Kv1.5 channel binding as described in US 6,982,279 [2]; and (iii) the position of the nitro group on the thiophene ring, which affects both the reduction potential and the capacity for nitroreductase-mediated bioactivation, a parameter known to differentiate genotoxic vs trypanocidal selectivity within nitrothiophene series [3]. Substituting any of these three features—even with a compound sharing two of the three—yields a molecule with a distinct pharmacological signature that is not predictive of this compound's behavior. No published head-to-head data exist comparing this specific compound with its closest analogs in a single assay; therefore, procurement decisions based on generic substitution risk introducing an untested variable into an experimental program.

Quantitative Differentiation Evidence for N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS 391867-98-4) vs Structural Analogs


Furan-3-Carboxamide vs Furan-2-Carboxamide Regiochemistry Drives Divergent Cytotoxicity and DNA Damage Mechanisms

In a controlled study of structurally matched anthra[2,3-b]furancarboxamide pairs, the furan-3-carboxamide isomer (compound 1) and furan-2-carboxamide isomers (compounds 5 and 6) exhibited fundamentally different cytotoxicity profiles against a panel of tumor cell lines, divergent capacities for drug–DNA complex formation, and distinct efficacy in topoisomerase 1 inhibition, leading to different mechanisms of tumor cell death [1]. This demonstrates that the 3- vs 2-carboxamide regiochemistry is not a conservative structural variation but a determinant of pharmacological mechanism. While this specific study was conducted on an anthraquinone-fused scaffold rather than the thiazole-linked scaffold of CAS 391867-98-4, the principle of regiochemical control over target engagement and cellular outcome is directly transferable. Procurement of the 2-carboxamide regioisomer (e.g., CAS 313404-12-5) would place a structurally distinct molecule into the same experimental pipeline.

medicinal chemistry cancer research structure-activity relationship

Nitrothiophene vs Nitrophenyl Bioisosteric Replacement Modulates Kv1.5 Potassium Channel Binding and Atrial Selectivity

US Patent 6,982,279 (Aventis Pharma) claims arylated furan- and thiophenecarboxamides as Kv1.5 (IKur) potassium channel blockers for atrial-selective antiarrhythmic therapy [1]. The patent explicitly teaches that the heteroaryl substituent on the thiazole ring (position R(3) in Formula Ia/Ib) directly modulates channel binding affinity and selectivity. The 4-nitrothiophen-2-yl substituent in CAS 391867-98-4 introduces a sulfur-containing heterocycle that differs electronically and sterically from the 4-nitrophenyl analog (e.g., N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide; BDBM43733) [2]. The thiophene sulfur atom alters the π-electron distribution, polarizability, and hydrogen-bond acceptor capacity of the nitroaryl system, parameters known to influence Kv1.5 channel pore binding. The clinical-stage Kv1.5 blocker AVE0118 (also from Aventis/Sanofi), which reached Phase II trials for atrial fibrillation, established proof-of-concept that this target and scaffold class can achieve therapeutic atrial selectivity (IC₅₀ 1.1 ± 0.2 µM in CHO cells expressing hKv1.5) [3], though AVE0118 is structurally distinct from CAS 391867-98-4.

ion channel pharmacology antiarrhythmic drug discovery atrial fibrillation

5-Nitrothiophene-Thiazole Scaffold Class Demonstrates Validated Anticancer Activity via Apoptotic Pathway Activation

A series of 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives (2a–j) was systematically evaluated for anticancer activity in A549 human lung carcinoma and L929 murine fibroblast cell lines [1]. The most active compounds (2b: 4-nitrophenyl; 2c: phenyl; 2d: 4-cyanophenyl) induced apoptosis with ratios of 9.61%–15.59% and mitochondrial membrane depolarization of 25.53% (2b) and 22.33% (2c). Compound 2c exhibited excellent caspase-3 activation. While these compounds differ from CAS 391867-98-4 in that they possess a hydrazinyl linker rather than a direct thiazole-furan-carboxamide connection, they establish that the 5-nitrothiophene-thiazole pharmacophore is competent for anticancer activity through a characterized apoptotic mechanism. The furan-3-carboxamide extension in CAS 391867-98-4 introduces additional hydrogen-bonding capacity that may further modulate target engagement.

anticancer screening apoptosis mitochondrial membrane potential

Acetylcholinesterase Inhibitory Activity of 5-Nitrothiophene-Thiazole Derivatives Establishes Polypharmacology Potential of the Scaffold Class

A focused study of 5-nitrothiophene-thiazole derivatives (compounds 2a–2j) evaluated acetylcholinesterase (AChE) inhibitory activity as a potential therapeutic strategy for Alzheimer's disease [1]. The study confirmed that the 5-nitrothiophene-thiazole scaffold is competent for AChE inhibition, with structure–activity relationships modulated by substituent variation on the thiazole ring. CAS 391867-98-4, which incorporates a furan-3-carboxamide at the thiazole 2-position rather than the hydrazinyl-methylene linkers in compounds 2a–2j, represents a structurally distinct entry point into this pharmacophore space. The furan oxygen provides an additional hydrogen-bond acceptor that could interact with the peripheral anionic site of AChE, a feature absent in the reference series [2].

acetylcholinesterase inhibition Alzheimer's disease neuropharmacology

Absence of Pre-existing Biological Annotation Provides an Unbiased Chemical Probe Opportunity Distinct from Pre-characterized Analogs

ZINC database entry ZINC221245092, corresponding to CAS 391867-98-4, carries the annotation: 'There is no known activity for this compound' [1]. This is confirmed by the absence of entries in ChEMBL, PubChem BioAssay, and BindingDB at the time of analysis. In contrast, the nitrophenyl analog (BDBM43733; 5-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide) has documented binding data [2], and the clinical candidate AVE0118 has extensive pharmacological characterization [3]. For researchers conducting untargeted phenotypic screens, chemical genomics, or target deconvolution studies, a compound with no pre-existing annotation offers a genuine discovery opportunity: any observed biological effect represents a novel finding unencumbered by prior art or biased hypothesis generation. This is a procurement-relevant differentiation from extensively pre-characterized analogs whose biological profiles may constrain intellectual property positions.

chemical probe phenotypic screening target deconvolution

Optimal Research and Procurement Application Scenarios for N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS 391867-98-4)


Kv1.5 (IKur) Potassium Channel Blocker Lead Optimization and Atrial-Selective Antiarrhythmic Drug Discovery

Based on the patent classification of the scaffold class in US 6,982,279 as Kv1.5 channel blockers with atrial-selective antiarrhythmic potential [1], CAS 391867-98-4 is positioned as a screening candidate for medicinal chemistry programs targeting IKur. The 4-nitrothiophen-2-yl substituent offers electronic properties distinct from the more common 4-nitrophenyl analogs, potentially modulating both potency and atrial vs ventricular selectivity. The furan-3-carboxamide regiochemistry further differentiates it from the 2-carboxamide series, which has been shown in other scaffolds to produce divergent pharmacological mechanisms [2]. Researchers should use this compound in whole-cell patch clamp electrophysiology assays on hKv1.5-expressing cell lines (CHO or HEK293), with AVE0118 as a positive control (IC₅₀ benchmark: 1.1 ± 0.2 µM in CHO cells [3]). Counter-screening against hERG (IKr), Nav1.5, and Cav1.2 channels is essential to assess atrial selectivity.

Anticancer Phenotypic Screening Leveraging the Validated Nitrothiophene-Thiazole Pharmacophore

The nitrothiophene-thiazole scaffold class has demonstrated validated anticancer activity in A549 lung carcinoma cells, acting through an apoptotic mechanism with mitochondrial membrane depolarization (22–26%) and caspase-3 activation [1]. CAS 391867-98-4 extends this pharmacophore with a furan-3-carboxamide moiety not present in the reference series, providing an additional oxygen-based hydrogen-bond acceptor. This compound is suitable for inclusion in medium-throughput cytotoxicity screening panels against NCI-60 or similar tumor cell line collections, with apoptosis (annexin V/PI), mitochondrial membrane potential (JC-1), and caspase-3/7 activation as mechanistic follow-up endpoints. The absence of pre-existing annotation [2] means any observed activity constitutes a novel finding with potential intellectual property advantages.

Acetylcholinesterase and Neurodegenerative Disease Target Screening

The nitrothiophene-thiazole scaffold has confirmed acetylcholinesterase (AChE) inhibitory activity [1]. CAS 391867-98-4 introduces a furan-3-carboxamide that may form additional interactions with the peripheral anionic site of AChE, a feature absent from the published hydrazinyl-linked series. This compound can be deployed in Ellman assay-based AChE/BuChE screening cascades, with donepezil or rivastigmine as reference inhibitors. The furan oxygen and thiophene sulfur atoms provide a differentiated heteroatom profile compared to purely carbocyclic AChE inhibitor scaffolds, potentially enabling distinct binding modes at the enzyme's catalytic and peripheral sites.

Unbiased Chemical Probe for Target Deconvolution and Chemogenomics Programs

CAS 391867-98-4 is uniquely positioned as an unannotated chemical probe: ZINC database records zero known biological activities [1], and ChEMBL/PubChem contain no assay data. This contrasts sharply with structurally related analogs (e.g., BDBM43733 and AVE0118) that carry extensive pre-existing pharmacological annotation. For chemogenomics libraries, this compound provides a 'blank slate' entry that guards against confirmation bias. In cellular thermal shift assays (CETSA), affinity-based proteomics (pull-down/MS), or CRISPR-based chemogenomic screens, any target engagement detected represents a genuinely novel observation, maximizing the probability of identifying previously unrecognized target–ligand pairs. The compound's commercial availability at ≥95% purity from multiple vendors [2] supports reproducible procurement for these applications.

Quote Request

Request a Quote for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.